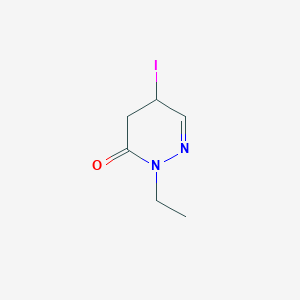
Ethyl 4-(3-iodopropyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-iodopropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂. It is a benzoate ester that features an iodine atom attached to a propyl group, which is further connected to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-iodopropyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides).
Reduction: 4-(3-hydroxypropyl)benzoate.
Oxidation: 4-(3-carboxypropyl)benzoate
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-iodopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo specific chemical modifications.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ethyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. For instance, in biological systems, it can bind to specific receptors or enzymes, altering their activity. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-iodopropyl)benzoate can be compared to other benzoate esters, such as:
Ethyl benzoate: Lacks the iodine and propyl group, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and solubility.
Ethyl 4-(3-bromopropyl)benzoate: Contains a bromine atom instead of iodine, leading to different reactivity patterns in substitution reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Eigenschaften
Molekularformel |
C12H15IO2 |
|---|---|
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
ethyl 4-(3-iodopropyl)benzoate |
InChI |
InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
GXANORVTQGAGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)



![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)


![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)

![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)
![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)


